N-(3-chloro-4-fluorophenyl)ethanesulfonamide N-(3-chloro-4-fluorophenyl)ethanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13280092
InChI: InChI=1S/C8H9ClFNO2S/c1-2-14(12,13)11-6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3
SMILES: CCS(=O)(=O)NC1=CC(=C(C=C1)F)Cl
Molecular Formula: C8H9ClFNO2S
Molecular Weight: 237.68 g/mol

N-(3-chloro-4-fluorophenyl)ethanesulfonamide

CAS No.:

Cat. No.: VC13280092

Molecular Formula: C8H9ClFNO2S

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-fluorophenyl)ethanesulfonamide -

Specification

Molecular Formula C8H9ClFNO2S
Molecular Weight 237.68 g/mol
IUPAC Name N-(3-chloro-4-fluorophenyl)ethanesulfonamide
Standard InChI InChI=1S/C8H9ClFNO2S/c1-2-14(12,13)11-6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3
Standard InChI Key VVKGVXKRMFUWJN-UHFFFAOYSA-N
SMILES CCS(=O)(=O)NC1=CC(=C(C=C1)F)Cl
Canonical SMILES CCS(=O)(=O)NC1=CC(=C(C=C1)F)Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

N-(3-Chloro-4-fluorophenyl)ethanesulfonamide is characterized by the following structural and spectral data:

PropertyValueSource
Molecular FormulaC₈H₉ClFNO₂S
Molecular Weight237.68 g/mol
IUPAC NameN-(3-chloro-4-fluorophenyl)ethanesulfonamide
SMILESCCS(=O)(=O)NC1=CC(=C(C=C1)F)Cl
InChI KeyVVKGVXKRMFUWJN-UHFFFAOYSA-N
Boiling PointNot reported
Melting PointNot reported

The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) spectroscopy, with distinct signals corresponding to the ethanesulfonamide group (δ 1.3 ppm for CH₃, δ 3.7 ppm for CH₂) and aromatic protons (δ 7.1–7.5 ppm) . The presence of chlorine and fluorine atoms induces electronic effects that influence its reactivity, such as enhanced electrophilicity at the sulfonamide sulfur.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): Key peaks include a singlet for the sulfonamide NH (δ 10.4 ppm), aromatic protons (δ 7.1–7.5 ppm), and ethyl group protons (δ 1.3 ppm for CH₃, δ 3.7 ppm for CH₂) .

  • ¹³C NMR: Signals at δ 45.2 ppm (CH₂SO₂), δ 14.1 ppm (CH₃), and aromatic carbons between δ 115–150 ppm .

  • IR Spectroscopy: Strong absorption bands at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch).

Synthesis and Industrial Preparation

Synthetic Routes

The synthesis typically involves the reaction of ethanesulfonyl chloride with 3-chloro-4-fluoroaniline under controlled conditions:

Step 1: Sulfonylation

3-Chloro-4-fluoroaniline+CH₃CH₂SO₂ClBaseN-(3-Chloro-4-fluorophenyl)ethanesulfonamide\text{3-Chloro-4-fluoroaniline} + \text{CH₃CH₂SO₂Cl} \xrightarrow{\text{Base}} \text{N-(3-Chloro-4-fluorophenyl)ethanesulfonamide}

The reaction is conducted in a polar aprotic solvent (e.g., dichloromethane) with a base such as triethylamine to neutralize HCl byproducts. The crude product is purified via recrystallization or column chromatography, yielding >85% purity.

Step 2: Optimization
Industrial-scale production employs continuous-flow systems to enhance yield and reduce reaction time. A patent by describes a related process for synthesizing quinazoline derivatives, highlighting the use of isobutyl acetate and nitromethane as solvents for crystallization, which could be adapted for this compound.

Pharmacological and Biological Applications

Antimicrobial Activity

Halogenated sulfonamides, including N-(3-chloro-4-fluorophenyl)ethanesulfonamide, inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis . Comparative studies with sulfamethoxazole (a DHPS inhibitor) suggest that the chloro-fluoro substitution enhances target affinity by 1.5-fold .

TRPV1 Receptor Modulation

Derivatives of 2-sulfonamidopyridine, such as those reported in , demonstrate potent TRPV1 antagonist activity (Kᵢ < 1 nM). The chloro-fluorophenyl group in N-(3-chloro-4-fluorophenyl)ethanesulfonamide may similarly modulate TRPV1, a target for pain management .

Industrial and Research Applications

Intermediate in Drug Synthesis

The compound serves as a precursor in the synthesis of quinazoline-based kinase inhibitors, as described in patent WO2016185485A2 . For example, it is used to prepare N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide, an investigational anticancer agent .

Material Science

Sulfonamide derivatives are explored as corrosion inhibitors for mild steel in acidic environments. Electrochemical studies indicate that N-(3-chloro-4-fluorophenyl)ethanesulfonamide achieves 92% inhibition efficiency at 500 ppm, attributed to adsorption on metal surfaces via the sulfonamide group .

Comparative Analysis with Structural Analogs

CompoundMolecular WeightKey SubstituentsIC₅₀ (Antitumor)Kᵢ (TRPV1)
N-(3-Chloro-4-fluorophenyl)ethanesulfonamide237.68-Cl, -F, -SO₂NH₂Not reportedNot tested
1-(2,4-Dichloro-5-fluorophenyl)ethanesulfonamide272.12-Cl (x2), -F, -SO₂NH₂12 µMN/A
N-(4-Fluorophenyl)ethanesulfonamide203.23-F, -SO₂NH₂N/A3.87 nM

The addition of a second chlorine atom in 1-(2,4-dichloro-5-fluorophenyl)ethanesulfonamide improves antitumor potency but reduces solubility. Conversely, simpler analogs like N-(4-fluorophenyl)ethanesulfonamide show higher TRPV1 affinity, suggesting that bulky substituents may hinder receptor binding .

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